molecular formula C10H17ClN2O2S B13487349 N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride

Cat. No.: B13487349
M. Wt: 264.77 g/mol
InChI Key: WQQCQWSCWMZTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride is a chemical compound with the empirical formula C10H16N2O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring, further connected to a methylaminoethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-[2-(methylamino)ethyl]-:

    N-[4-[2-[(1-Methylethyl)amino]ethyl]phenyl]methanesulphonamide hydrochloride:

Uniqueness

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S.ClH/c1-11-8-7-9-3-5-10(6-4-9)12-15(2,13)14;/h3-6,11-12H,7-8H2,1-2H3;1H

InChI Key

WQQCQWSCWMZTRP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.